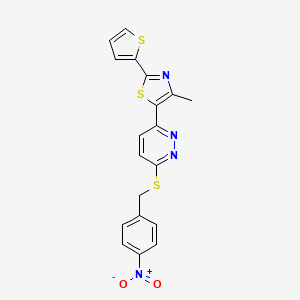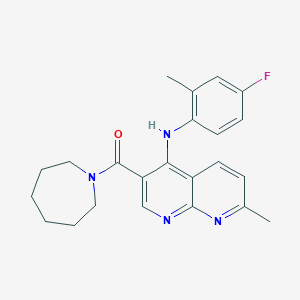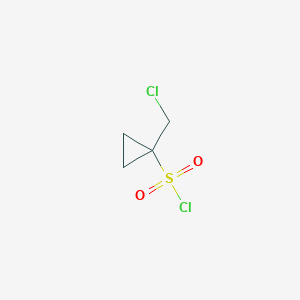
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Cytotoxic Activity of Carboxamide Derivatives : A study by Deady et al. (2003) reports the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing potent cytotoxicity against several cancer cell lines. This suggests that compounds with similar structural features, such as the one you're interested in, may also exhibit significant biological activities (Deady et al., 2003).
Efficient Synthesis Utilizing Carbon Dioxide : Research by Patil et al. (2008) highlights an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide, indicating a green chemistry approach relevant to producing compounds with similar quinazoline cores (Patil et al., 2008).
Solvent-Free Synthesis Techniques : Mizuno et al. (2007) developed a solvent-free method to synthesize quinazoline-2,4(1H,3H)-diones, offering an environmentally friendly alternative that could potentially be applied to synthesize the compound (Mizuno et al., 2007).
Antitumor and Herbicidal Applications
Novel Bioactive Compounds : Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, tested for antitumor activity. This demonstrates the potential of incorporating oxadiazole structures for developing new therapeutic agents (Maftei et al., 2013).
Discovery of HPPD Inhibitors : A study by He et al. (2020) on pyrazole-quinazoline-2,4-dione hybrids as 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors for weed control highlights the agricultural application of quinazoline derivatives, suggesting a potential area of application for the compound of interest (He et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with a 1,2,4-oxadiazole derivative that has a 3-(3,4-dimethoxyphenyl)methyl group attached to it. The reaction is expected to occur through a nucleophilic substitution mechanism.", "Starting Materials": [ "3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione", "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "Methylamine", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde by reacting 3-(3,4-dimethoxyphenyl)hydrazinecarboxamide with ethyl chloroformate in the presence of triethylamine.", "Step 2: Synthesis of 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione by reacting 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of methylamine and sodium cyanoborohydride. The reaction is carried out in ethanol and water at room temperature for 24 hours. The product is then purified by column chromatography.", "Step 3: Purification of the product by recrystallization from ethanol and water.", "Step 4: Acidification of the product with hydrochloric acid to obtain the free base.", "Step 5: Neutralization of the free base with sodium hydroxide to obtain the final product." ] } | |
CAS RN |
1207031-78-4 |
Product Name |
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C27H24N4O5 |
Molecular Weight |
484.512 |
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-16-11-17(2)13-19(12-16)31-26(32)20-7-5-6-8-21(20)30(27(31)33)15-24-28-25(29-36-24)18-9-10-22(34-3)23(14-18)35-4/h5-14H,15H2,1-4H3 |
InChI Key |
IOVOIZGYOBIGTA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2699825.png)
![ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2699826.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2699828.png)
![N-(2-{[(2-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2699829.png)



![5-((2-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2699839.png)
![N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699841.png)
![5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2699842.png)

